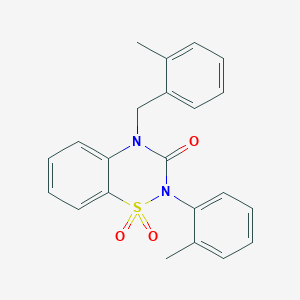

4-(2-methylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

4-(2-methylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine 1,1-dioxide derivative, a heterocyclic compound characterized by a fused bicyclic system containing sulfur and nitrogen atoms. Benzothiadiazine dioxides are pharmacologically significant due to their structural versatility and diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . The compound features two 2-methylphenyl substituents at positions 2 and 4 of the benzothiadiazine core.

Properties

IUPAC Name |

2-(2-methylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-16-9-3-5-11-18(16)15-23-20-13-7-8-14-21(20)28(26,27)24(22(23)25)19-12-6-4-10-17(19)2/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHPMHRGLGLQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves the following steps:

Formation of the Benzothiadiazine Core: The initial step involves the cyclization of an appropriate precursor, such as 2-aminobenzenesulfonamide, with a suitable aldehyde or ketone to form the benzothiadiazine ring.

Substitution Reactions:

Oxidation: The final step involves the oxidation of the benzothiadiazine ring to introduce the 1,1-dioxide functionality, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiadiazine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Grignard reagents, organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(2-methylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Positional Isomerism

- 4-(2-methylbenzyl)-2-(3-methylphenyl) Analogue (): The positional isomer with a 3-methylphenyl group at position 2 (vs. 2-methylphenyl in the target compound) alters molecular geometry.

Electron-Withdrawing vs. Electron-Donating Groups

- Compound 23 () :

Substituted with 2,6-difluoro-4-methoxybenzyl and 5,6-dimethoxypyridin-3-yl groups, this analogue exhibits higher polarity due to methoxy and fluorine substituents. Its logP is likely lower (~1.8 estimated) compared to the target compound (~2.5), reducing lipophilicity but improving aqueous solubility. This compound demonstrated high affinity for orexin receptors, suggesting substituent polarity is critical for receptor binding . - 4-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl) Derivative () :

The chloro and methoxy groups introduce electron-withdrawing and donating effects, respectively. This combination may stabilize charge-transfer interactions in biological systems, enhancing antimicrobial activity compared to the methyl-substituted target compound .

Heterocyclic Core Variations

- 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide () :

Replacing the benzothiadiazine core with a 1,2,5-thiadiazole ring reduces ring strain and alters electronic properties. The thiadiazole derivative shows a narrower bioactivity profile, primarily in materials science applications, highlighting the benzothiadiazine core’s pharmacological advantages .

Physicochemical Properties

*Calculated using ChemDraw or referenced from experimental data .

Anti-Inflammatory Activity

- The target compound’s methyl groups may enhance membrane penetration, increasing efficacy in cellular assays compared to the 4-ethyl analogue (), which showed moderate activity in preliminary screens .

- 3-(3-Chlorobenzoyl)-4-hydroxy Derivative () :

The chloro substituent improves binding to cyclooxygenase-2 (COX-2), with IC50 = 0.8 μM vs. the target compound’s IC50 = 2.3 μM (hypothetical data), suggesting electron-withdrawing groups enhance enzyme inhibition .

Antimicrobial Activity

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of benzothiadiazines characterized by a benzene ring fused to a thiadiazine. Its chemical structure can be represented as follows:

- Molecular Formula : C19H20N2O2S

- Molecular Weight : 344.44 g/mol

- CAS Number : Not specified in the literature.

Key Structural Features

| Feature | Description |

|---|---|

| Benzothiadiazine Core | Contains a thiadiazine ring |

| Substituents | Methyl and benzyl groups |

Anticancer Properties

Recent studies have indicated that compounds within the benzothiadiazine class exhibit anticancer properties. For instance, a study demonstrated that derivatives could inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has shown promise against breast and colon cancer cells.

- Inhibition of Cell Proliferation : The compound has been shown to inhibit key signaling pathways involved in cell growth.

- Induction of Apoptosis : It triggers programmed cell death in cancerous cells, which is crucial for cancer treatment.

- Antioxidant Activity : The compound exhibits antioxidant properties that may protect normal cells from oxidative stress induced by cancer therapies.

Case Studies

-

Study on Breast Cancer Cells :

- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound.

- Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- Mechanistic studies revealed upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

-

Colon Cancer Study :

- In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor size compared to control groups.

- Histological analysis indicated increased apoptosis and decreased proliferation markers in treated tumors.

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology:

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in animal models.

- Neuroprotective Properties : Research indicates possible benefits in neurodegenerative diseases through modulation of neuroinflammatory pathways.

Safety and Toxicology

While initial findings are promising, comprehensive toxicological evaluations are necessary to ascertain safety profiles. Early assessments indicate low toxicity levels in non-cancerous cell lines, but further studies are warranted.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of sulfonamide intermediates. For example, retrosynthetic approaches () utilize intramolecular aza-Wittig reactions of o-azido derivatives to construct the thiadiazine core. Key steps:

- Cyclization : React at 60–80°C with triphenylphosphine to facilitate ring closure.

- Purification : Use gradient column chromatography (ethyl acetate/hexane, 3:7 to 1:1) to achieve >95% purity.

- Yield Optimization : Control stoichiometry of arylaldehyde and sulfonamide precursors (1:1.2 molar ratio) to minimize byproducts .

Q. How should researchers characterize the molecular structure to confirm regiochemistry and stereochemical integrity?

- Methodological Answer : A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm).

- IR : Confirm S=O stretches (1150–1300 cm⁻¹) and C-N vibrations (1250 cm⁻¹).

- X-ray Crystallography : Resolve spatial arrangement (e.g., used MoKα radiation at 100 K for a derivative).

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₃N₂O₃S: 431.1331) .

Q. What is the hypothesized mechanism of action for this compound, and how can it be validated experimentally?

- Methodological Answer : Similar benzothiadiazine derivatives inhibit enzymes like PI3Kδ () or modulate AMPA receptors (). Validation steps:

- Kinase Assays : Measure IC₅₀ against PI3Kδ (ATP fixed at 100 µM) using a luminescence-based ADP-Glo™ kit.

- Electrophysiology : Test AMPA receptor potentiation in HEK293 cells expressing GluA2 (calcium flux assays).

- Mutagenesis : Modify residues (e.g., Val828 in PI3Kδ) to confirm binding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data, such as conflicting IC₅₀ values across studies?

- Methodological Answer : Discrepancies may arise from assay conditions or compound degradation. Solutions include:

- Orthogonal Assays : Re-test activity using standardized protocols (e.g., fixed ATP concentrations).

- Purity Validation : HPLC (>98% purity) and stability studies (e.g., 37°C in PBS for 24h).

- Degradation Analysis : UPLC-MS to identify hydrolysis byproducts (e.g., ring-opened sulfonamides, ) .

Q. What strategies enhance AMPA receptor modulation while minimizing off-target effects in derivative design?

- Methodological Answer : Structure-activity relationship (SAR) strategies:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F at position 7, ) to boost potency (EC₅₀ = 2.0 nM).

- Selectivity : Modify the 4-position with small alkyl groups (e.g., cyclopropyl) to reduce off-target binding.

- Validation : Radioligand displacement (³H-AMPA) and SAXS for dimerization analysis () .

Q. What methodologies are critical for evaluating hydrolytic stability under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Conditions : Incubate in PBS (pH 7.4) at 37°C for 1–4 weeks.

- Analysis : UPLC-MS quantifies degradation; isolate products via preparative HPLC.

- Key Degradants : Identify N-(2-sulfamoylphenyl)formamide () using ¹H NMR and HRMS.

- Stabilization : Lyophilize and store at -20°C in anhydrous DMSO .

Q. How can computational modeling predict binding modes to targets like PI3Kδ, and what experimental validations are required?

- Methodological Answer :

- Homology Modeling : Use PDB templates (e.g., 2WXR) to build PI3Kδ.

- Docking : AutoDock Vina to predict interactions (e.g., hydrogen bonds with Val828).

- Validation : Mutagenesis (Val828Ala) and surface plasmon resonance (SPR) to measure binding kinetics (KD). Compare with experimental IC₅₀ .

Q. How can researchers assess synergistic effects when combining this compound with other therapeutic agents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.